Enhanced Lipophilicity vs. 5-Fluorouridine: Implications for Membrane Permeability and CNS Delivery
5-Fluoro-5'-O-(triphenylmethyl)uridine exhibits dramatically increased lipophilicity compared to 5-fluorouridine (5-FUrd) due to the presence of the triphenylmethyl (trityl) group . While 5-FUrd has a measured ACD/LogP of -1.34 , the trityl moiety contributes a logP increase of approximately 5 to 8 units based on structural analogs [1]. This substantial increase in lipophilicity is hypothesized to enhance passive membrane permeability and blood-brain barrier (BBB) penetration .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP increase of 5-8 units relative to 5-FUrd; exact value not experimentally determined |
| Comparator Or Baseline | 5-Fluorouridine (5-FUrd): ACD/LogP = -1.34 |
| Quantified Difference | Estimated LogP increase of approximately 5-8 units (qualitative) |
| Conditions | In silico prediction based on structural fragments (trityl group contribution) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical factor for CNS-targeted prodrugs and for efficient cellular uptake in cell-based assays.
- [1] SIELC Technologies. (2018). Benzene, 1-(decyloxy)-2-(1-methylpropyl)-4-(triphenylmethyl)-. Retrieved April 20, 2026, from https://sielc.com/compound/1404190-37-9 View Source
